Cas no 1177338-79-2 (3-(3-Ethylphenoxy)azetidine)

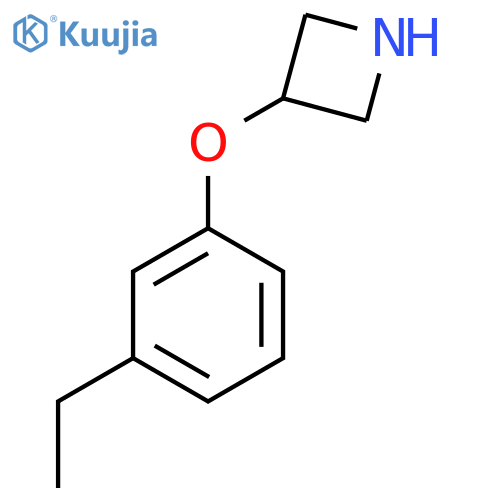

3-(3-Ethylphenoxy)azetidine structure

商品名:3-(3-Ethylphenoxy)azetidine

3-(3-Ethylphenoxy)azetidine 化学的及び物理的性質

名前と識別子

-

- 3-(3-ETHYLPHENOXY)AZETIDINE

- Azetidine,3-(3-ethylphenoxy)-

- 3-(3-Ethylphenoxy)azetidine

-

- インチ: 1S/C11H15NO/c1-2-9-4-3-5-10(6-9)13-11-7-12-8-11/h3-6,11-12H,2,7-8H2,1H3

- InChIKey: XVCVJCHQPWGDCY-UHFFFAOYSA-N

- ほほえんだ: O(C1C=CC=C(CC)C=1)C1CNC1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 156

- トポロジー分子極性表面積: 21.3

3-(3-Ethylphenoxy)azetidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM300518-5g |

3-(3-Ethylphenoxy)azetidine |

1177338-79-2 | 95% | 5g |

$471 | 2021-06-09 | |

| Enamine | EN300-1840303-0.05g |

3-(3-ethylphenoxy)azetidine |

1177338-79-2 | 0.05g |

$587.0 | 2023-09-19 | ||

| Enamine | EN300-1840303-5g |

3-(3-ethylphenoxy)azetidine |

1177338-79-2 | 5g |

$2028.0 | 2023-09-19 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1367247-250mg |

3-(3-Ethylphenoxy)azetidine |

1177338-79-2 | 95+% | 250mg |

¥4200.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1367247-100mg |

3-(3-Ethylphenoxy)azetidine |

1177338-79-2 | 95+% | 100mg |

¥2940.00 | 2024-08-09 | |

| Enamine | EN300-1840303-2.5g |

3-(3-ethylphenoxy)azetidine |

1177338-79-2 | 2.5g |

$1370.0 | 2023-09-19 | ||

| Enamine | EN300-1840303-1.0g |

3-(3-ethylphenoxy)azetidine |

1177338-79-2 | 1g |

$1029.0 | 2023-06-01 | ||

| Enamine | EN300-1840303-10.0g |

3-(3-ethylphenoxy)azetidine |

1177338-79-2 | 10g |

$4421.0 | 2023-06-01 | ||

| Enamine | EN300-1840303-10g |

3-(3-ethylphenoxy)azetidine |

1177338-79-2 | 10g |

$3007.0 | 2023-09-19 | ||

| Enamine | EN300-1840303-1g |

3-(3-ethylphenoxy)azetidine |

1177338-79-2 | 1g |

$699.0 | 2023-09-19 |

3-(3-Ethylphenoxy)azetidine 関連文献

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

-

Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464

-

Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901

-

T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892

1177338-79-2 (3-(3-Ethylphenoxy)azetidine) 関連製品

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 2279938-29-1(Alkyne-SS-COOH)

- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)

- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)

- 503537-97-1(4-bromooct-1-ene)

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量